4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide
Description
4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide is a pyrazole derivative characterized by a central pyrazole ring substituted with an amino group at position 4, an ethyl group at position 1, and a cyclohexyl carboxamide at position 2.
Properties
IUPAC Name |
4-amino-N-cyclohexyl-1-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-8-10(13)11(15-16)12(17)14-9-6-4-3-5-7-9/h8-9H,2-7,13H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRNLPKMUKIJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrazole Synthesis
The Knorr method remains a cornerstone for constructing 4-aminopyrazole derivatives. For this compound, the reaction begins with a 1,3-dicarbonyl precursor (e.g., ethyl 3-oxobutanoate), which undergoes condensation with hydrazine hydrate under acidic conditions. Key steps include:
- Oxime Formation : The 1,3-dicarbonyl compound reacts with sodium nitrite in acetic acid to form an oxime intermediate.
- Cyclization : Hydrazine induces cyclization, yielding the 4-aminopyrazole core.
Reaction conditions and yields for analogous compounds are summarized below:
| Entry | Dicarbonyl Precursor | Oxime Agent | Cyclization Agent | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | Ethyl 3-oxobutanoate | NaNO₂, HCl | Hydrazine hydrate | 21–25 |
This method requires careful pH control to avoid side products such as 3-aminopyrazoles.
Hydrazine-Mediated Cyclization
An alternative approach involves reacting α,β-unsaturated carbonyl compounds with hydrazines. For example, ethyl 2-ethoxymethyleneacetoacetate reacts with hydrazine hydrate in ethanol to form ethyl 1H-pyrazole-4-carboxylate. Subsequent methylation with dimethyl sulfate introduces the 1-ethyl group, critical for the target molecule:
$$
\text{Ethyl 2-ethoxymethyleneacetoacetate} + \text{Hydrazine hydrate} \rightarrow \text{Ethyl 1H-pyrazole-4-carboxylate} \quad
$$
Functionalization of the Pyrazole Core
Introduction of the 1-Ethyl Group
Alkylation at the pyrazole nitrogen is achieved using ethylating agents. Dimethyl sulfate or ethyl iodide in the presence of a base (e.g., NaHCO₃) selectively substitutes the N1 position:
$$
\text{1H-Pyrazole-4-carboxylate} + \text{(CH₃)₂SO₄} \xrightarrow{\text{NaHCO₃}} \text{1-Ethyl-pyrazole-4-carboxylate} \quad
$$
Optimized conditions (50°C, toluene solvent) yield >80% conversion.
Amination at the C4 Position
The 4-amino group is introduced via nitrosation followed by reduction. Nitrous acid generates a nitroso intermediate, which is reduced using catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere:
$$
\text{Pyrazole intermediate} \xrightarrow{\text{HNO₂}} \text{Nitroso derivative} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-Aminopyrazole} \quad
$$
Carboxamide Formation
Acid Chloride Route
The carboxylic acid intermediate is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with cyclohexylamine:
- Saponification : Ethyl 1-ethyl-4-amino-pyrazole-3-carboxylate is hydrolyzed with NaOH to the carboxylic acid.
- Chlorination : Reflux with SOCl₂ yields the acid chloride.
- Amidation : The acid chloride reacts with cyclohexylamine in tetrahydrofuran (THF) to form the target carboxamide:
$$
\text{1-Ethyl-4-amino-pyrazole-3-acid chloride} + \text{Cyclohexylamine} \rightarrow \text{4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide} \quad
$$
Direct Coupling Using Carbodiimides
A milder alternative employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for amide bond formation. This method avoids hazardous SOCl₂ and is suitable for heat-sensitive substrates.
Optimization and Challenges
Chemical Reactions Analysis
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific catalysts to enhance reaction rates . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide
Structural Differences :
- Position 4: Chloro substituent instead of amino.
- Position 1 : Methyl group instead of ethyl.
- Carboxamide Position : Attached at pyrazole position 5 instead of 3.
Key Implications :
- The smaller methyl group (vs. ethyl) reduces steric hindrance, which may improve binding to hydrophobic pockets in biological targets.
| Parameter | 4-Amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide | 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|---|
| Substituent at Position 4 | Amino (-NH₂) | Chloro (-Cl) |
| Substituent at Position 1 | Ethyl (-C₂H₅) | Methyl (-CH₃) |
| Carboxamide Position | 3 | 5 |
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
Structural Differences :
- Core Structure : Pyrazole ring with bulky aromatic substituents (4-chlorophenyl and 2,4-dichlorophenyl) at positions 1 and 4.
- Carboxamide Group : Attached to a 3-pyridylmethyl group instead of cyclohexyl.
Key Implications :
- The absence of an amino group limits hydrogen-bonding interactions compared to the target compound.
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Structural Differences :
- Core Structure : Fused pyrazolo[3,4-b]pyridine system instead of a simple pyrazole.
- Substituents : Phenyl and methyl groups on the fused ring.
Key Implications :
- Molecular weight (374.4 g/mol) is significantly higher than typical pyrazole derivatives, which may affect bioavailability.
4-Chloro-N,N,1-triethyl-1H-pyrazole-3-carboxamide
Structural Differences :
- Substituents : Chloro at position 4 and triethyl groups on the carboxamide.
- Carboxamide Position : Matches the target compound (position 3).
Key Implications :
- The triethyl groups introduce steric bulk, likely reducing solubility in aqueous media compared to the cyclohexyl carboxamide .
- The chloro substituent may confer metabolic stability but reduces nucleophilic reactivity relative to the amino group.
Data Tables
Table 1: Substituent Comparison
| Compound Name (CAS No.) | Substituent at Position 4 | Substituent at Position 1 | Carboxamide Group | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Amino (-NH₂) | Ethyl (-C₂H₅) | Cyclohexyl | Not reported |
| 4-Chloro-N-cyclohexyl-1-methyl-1H-pyrazole-5-carboxamide (32894-80-7) | Chloro (-Cl) | Methyl (-CH₃) | Cyclohexyl | Not reported |
| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide | Methyl (-CH₃) | 2,4-Dichlorophenyl | 3-Pyridylmethyl | Not reported |
| N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) | Phenyl | Ethyl | Pyrazolo[3,4-b]pyridine | 374.4 |
Table 2: Functional Group Impact
Biological Activity
4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide (CAS No. 895930-35-5) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which include an amino group and a cyclohexyl substituent that may influence its pharmacological properties.
- Molecular Formula : C12H20N4O
- Molecular Weight : 236.32 g/mol
- InChI Key : CVRNLPKMUKIJEJ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of α,β-alkynic aldehydes with hydrazines, followed by cyclization processes that yield the pyrazole framework.
Antimicrobial and Antifungal Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial and antifungal activities. A study highlighted the efficacy of similar compounds against various bacterial strains and fungi, suggesting a potential use in treating infections .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could modulate inflammatory responses in glial cells and reduce oxidative stress in neuronal cells, indicating possible applications in neuroinflammatory conditions such as Alzheimer's disease .
Anticancer Activity
This compound has shown promise in anticancer research. It was tested against multiple cancer cell lines, revealing cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For instance, related pyrazole derivatives demonstrated significant anticancer activity with IC50 values as low as 0.39 µM against HCT116 cells .
The mechanism of action for this compound likely involves binding to specific enzymes or receptors, modulating their activity to exert therapeutic effects. Research into similar compounds suggests interactions with cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer pathways .
Comparative Analysis
| Compound Name | Molecular Weight | Anticancer IC50 (µM) | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|---|
| This compound | 236.32 g/mol | TBD | Moderate | Positive |
| Related Pyrazole Derivative A | TBD | 0.39 | High | Positive |
| Related Pyrazole Derivative B | TBD | 0.46 | Moderate | Negative |
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of aminopyrazoles on LPS-induced inflammation in BV2 microglial cells. The results indicated that these compounds could significantly reduce neuroinflammation markers, supporting their potential use in neurodegenerative diseases .
Case Study 2: Cancer Cell Line Testing
In a series of experiments on various cancer cell lines (e.g., HCT116, MCF7), derivatives of the pyrazole class including this compound were shown to inhibit proliferation effectively, with IC50 values ranging from 0.39 to 0.46 µM .
Q & A
Q. What are the optimized synthetic routes for 4-amino-N-cyclohexyl-1-ethyl-1H-pyrazole-3-carboxamide, and how do reaction conditions influence yield?
The synthesis of pyrazole carboxamides typically involves multi-step protocols, including condensation, cyclization, and functional group modification. For example:
- Condensation : Reacting hydrazides with cyanoacrylate esters under reflux in ethanol can yield pyrazole intermediates (e.g., ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate) .
- Cyclization : Microwave-assisted methods may reduce reaction times and improve regioselectivity compared to traditional thermal heating .
- Functionalization : Amidation of the pyrazole core with cyclohexylamine derivatives requires anhydrous conditions and catalysts like HATU or EDC to minimize side reactions .
Key parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (±5°C), and stoichiometric ratios (1:1.2 for amine:carboxylic acid) significantly impact yields.
Q. How can NMR spectroscopy and X-ray crystallography resolve the structural ambiguities of pyrazole carboxamides?
- 1H/13C NMR : Assign signals for the pyrazole ring (δ 7.2–8.5 ppm for aromatic protons) and carboxamide NH groups (δ 9.5–10.2 ppm). Coupling patterns distinguish between tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) .
- X-ray crystallography : Resolves spatial arrangements, such as the cyclohexyl group’s chair conformation and hydrogen bonding between the carboxamide and pyrazole N-H groups (bond lengths ~2.8–3.0 Å) .
Advanced Research Questions
Q. How do tautomeric equilibria and hydrogen bonding affect the biological activity of pyrazole carboxamides?
Tautomerism in pyrazole derivatives (e.g., 1H ↔ 2H shifts) alters electron distribution, impacting receptor binding. For example:
- NMR titration : Monitor NH proton shifts in DMSO-d6 to detect intramolecular hydrogen bonds stabilizing specific tautomers .
- DFT calculations : Compare the energy profiles of tautomers to predict dominant forms under physiological conditions .
Implication : Tautomer stabilization via hydrogen bonding (e.g., with water or protein residues) may enhance affinity for targets like kinase enzymes .
Q. What strategies are effective in analyzing contradictory data in SAR studies of pyrazole carboxamides?
- Dose-response curves : Use IC50 values from enzyme inhibition assays (e.g., phosphodiesterase or kinase assays) to identify outliers caused by solubility issues or assay interference .
- Molecular docking : Compare binding poses of high- vs. low-activity analogs. For instance, substituents at the 1-ethyl position may sterically hinder interactions with hydrophobic pockets .
- Meta-analysis : Cross-reference data across studies to identify trends, such as electron-withdrawing groups at the 4-amino position correlating with improved potency .
Q. How can researchers design experiments to differentiate between covalent and non-covalent binding mechanisms?
- Mass spectrometry : Detect adducts formed between the compound and target proteins (e.g., +MW of the ligand on tryptic peptides) .
- Kinetic assays : Compare pre-incubation effects on activity; covalent inhibitors often show time-dependent inhibition .
- Mutagenesis : Replace nucleophilic residues (e.g., cysteine) in the binding site and assess activity loss .
Methodological Notes
- Analytical QC : Use HPLC-MS (C18 column, 0.1% formic acid in H2O/MeCN) to verify purity (>95%) and detect degradation products .
- Data validation : Cross-check crystallographic data (e.g., R-factors < 0.05) with computational models (Mercury or Olex2 software) .
- Contradiction resolution : Replicate synthesis protocols from multiple sources (e.g., vs. ) under controlled conditions to isolate variables affecting yield.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
